PKR Inhibitor - 1159885-47-8

PKR Inhibitor

Catalog Number: EVT-7855587
CAS Number: 1159885-47-8
Molecular Formula: C13H8N4OS
Molecular Weight: 268.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details
The synthesis of PKR inhibitors typically involves several strategies, including structure-based drug design and high-throughput screening of chemical libraries. Recent advancements have utilized virtual screening techniques, combining pharmacophore modeling with shape-based approaches to identify potent inhibitors selectively targeting PKR. For example, the development of small-molecule inhibitors like C16 has been achieved through these methodologies, demonstrating significant potential in therapeutic applications against conditions such as colorectal cancer and neuroinflammation .

Molecular Structure Analysis

Structure and Data
The molecular structure of Protein Kinase R consists of an N-terminal double-stranded RNA binding domain followed by a kinase domain. The kinase domain exhibits a characteristic protein kinase fold, comprising an N-terminal lobe rich in β-sheets and a C-terminal lobe with α-helices. The interaction between these domains is critical for its function, particularly during the autophosphorylation process that activates the kinase . Structural studies have revealed that both tandem repeats of the double-stranded RNA binding motifs are essential for high-affinity binding to double-stranded RNA, which is necessary for PKR activation .

Chemical Reactions Analysis

Reactions and Technical Details
PKR undergoes several key reactions upon activation. The primary reaction involves the autophosphorylation of serine and threonine residues within its structure, which enhances its kinase activity. This process is initiated when double-stranded RNA binds to the N-terminal domain, leading to conformational changes that promote dimerization of PKR molecules. Dimerization is crucial as it brings two PKR monomers into proximity, facilitating intermolecular phosphorylation . The resulting phosphorylated PKR can then inhibit protein synthesis by phosphorylating eukaryotic initiation factor 2 alpha, effectively halting general protein translation while allowing translation of specific mRNAs related to stress responses .

Mechanism of Action

Process and Data
The mechanism of action for PKR inhibitors revolves around disrupting the activation pathway of Protein Kinase R. Inhibitors can function by preventing double-stranded RNA from binding to PKR or by blocking the autophosphorylation process necessary for its activation. For instance, small molecules such as C16 have been shown to inhibit cell proliferation by modulating PKR activity and influencing downstream signaling pathways associated with cell survival and apoptosis . This inhibition can lead to enhanced sensitivity to cancer therapies and reduced inflammation in various models.

Physical and Chemical Properties Analysis

Physical and Chemical Properties
PKR inhibitors like C16 exhibit specific physical and chemical properties that contribute to their efficacy. These properties include solubility in dimethyl sulfoxide, stability under physiological conditions, and selective binding affinity for the PKR enzyme over other kinases. The molecular weight, log P (partition coefficient), and other parameters are optimized during the drug design process to ensure effective bioavailability and minimal side effects .

Applications

Scientific Uses
PKR inhibitors are gaining attention for their potential therapeutic applications across various fields:

  • Cancer Treatment: Inhibitors like C16 have shown promise in suppressing tumor growth in colorectal cancer models by targeting the PKR pathway.
  • Neuroprotection: Research indicates that inhibiting PKR may protect against neuroinflammation in conditions such as hypoxia-ischemia.
  • Antiviral Strategies: By modulating the antiviral response mediated by PKR, these inhibitors may enhance therapeutic outcomes against viral infections.
  • Stress Response Modulation: Understanding how PKR inhibitors affect cellular stress responses may lead to novel treatments for diseases associated with chronic inflammation .
Introduction to PKR in Cellular Regulation and Disease Pathogenesis

PKR as a Dual Sensor-Effector in the Integrated Stress Response

Protein Kinase R (PKR), encoded by the EIF2AK2 gene, is a central regulator of the Integrated Stress Response (ISR), a conserved eukaryotic pathway that maintains cellular homeostasis during stress. As one of four ISR sensor kinases (alongside PERK, GCN2, and HRI), PKR detects disturbances—primarily viral double-stranded RNA (dsRNA)—and phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α) at serine 51. This phosphorylation event reduces global protein synthesis while selectively upregulating stress-adaptive proteins like the transcription factor ATF4, thereby reprogramming cellular metabolism and function [9].

Unlike other ISR kinases activated by specific stressors (e.g., PERK by ER stress, GCN2 by amino acid deprivation), PKR uniquely bridges innate immunity and stress adaptation. Its activation triggers a dual outcome:

  • Pro-survival: Temporarily halting translation conserves energy and facilitates stress adaptation.
  • Pro-apoptotic: Under chronic stress, PKR promotes apoptosis via ATF4-mediated induction of death receptor 5 (DR5) and caspase activation [6].

Table 1: Key ISR Kinases and Their Activators

KinasePrimary ActivatorsCellular Role
PKRViral dsRNA, cytokines, oxidative stressAntiviral defense, inflammation, apoptosis
PERKER stress, unfolded proteinsER proteostasis restoration
GCN2Amino acid deprivation, UV radiationAmino acid metabolism regulation
HRIHeme deficiency, proteotoxic stressErythroid differentiation, oxidative stress response

PKR Activation Mechanisms: dsRNA Recognition, Dimerization, and Autophosphorylation

PKR activation is a tightly regulated three-step process:

  • dsRNA Recognition: PKR’s N-terminal domain contains two double-stranded RNA-binding motifs (dsRBMs). These recognize dsRNA structures (≥16–18 bp) produced during viral replication or endogenous RNA misfolding. Structural studies reveal that dsRNA binding induces conformational changes that expose PKR’s dimerization domain [1] [3].
  • Dimerization: dsRNA binding facilitates PKR dimerization, positioning the kinase domains for trans-autophosphorylation. This step is critical for catalytic competence [1].
  • Autophosphorylation: Dimerized PKR phosphorylates key residues (e.g., Thr446, Thr451) in its activation loop. This unleashes kinase activity toward eIF2α, amplifying the ISR [8].

Notably, PKR can also be activated dsRNA-independently by cellular stressors:

  • Oxidative stress triggers PKR via reactive oxygen species (ROS)-mediated modifications.
  • Inflammatory cytokines (e.g., TNF-α) promote PKR dimerization through protein-protein interactions [7] [8].
  • PACT, a cellular protein, directly binds PKR’s dsRBMs under ER or osmotic stress, enabling activation without viral RNA [2].

Table 2: PKR Activation Triggers and Mechanisms

Activator TypeExampleActivation Mechanism
Exogenous dsRNAViral genomesdsRBM binding → dimerization → autophosphorylation
Endogenous RNAIntron-retained transcripts (e.g., due to Integrator defects)Pseudoknot formation mimicking dsRNA
Protein PartnersPACT under stressStress-induced phosphorylation of PACT → PKR binding
Post-translational ModificationsROS, cytokinesOxidation or phosphorylation of PKR’s regulatory domains

PKR’s Role in Neurodegeneration, Cancer, and Inflammatory Disorders

Dysregulated PKR signaling is implicated in chronic diseases through distinct mechanisms:

Neurodegeneration

  • Neuroinflammation: PKR activation in microglia and astrocytes drives NLRP3 inflammasome assembly, increasing IL-1β, IL-6, and TNF-α. This exacerbates neuronal damage in models of depression and perioperative cognitive decline [7] [8].
  • Synaptic Dysfunction: PKR phosphorylates eIF2α, suppressing translation of synaptic proteins (e.g., SNAP25). This reduces dendritic spine density and impairs long-term potentiation, contributing to memory deficits. Inhibiting PKR rescues BDNF/TrkB signaling, restoring synaptic plasticity [7].
  • Protein Aggregation: In Alzheimer’s models, PKR hyperactivation correlates with β-amyloid accumulation. PKR inhibition reduces neuronal apoptosis by attenuating eIF2α phosphorylation [8].

Cancer

  • Stress-Induced Malignancy: Chronic PKR activation promotes tumor survival via ATF4-driven metabolic reprogramming. For example, PKR upregulates glycolysis enzymes, supporting cancer cell proliferation under hypoxia [6].
  • Genomic Instability: Defects in RNA processing (e.g., Integrator complex mutations) cause intron-retained transcripts to form dsRNA structures. These activate PKR, inducing dsRNA-mediated ISR and DNA damage, accelerating oncogenesis [5].
  • Apoptosis Evasion: While acute PKR activation induces DR5-mediated apoptosis, cancer cells exploit sustained PKR activity to upregulate anti-apoptotic proteins (e.g., BCL-2), enabling chemoresistance [6].

Inflammatory Disorders

  • Sterile Inflammation: In laparotomy-induced systemic inflammation, PKR in hepatic Kupffer cells amplifies cytokine release (IL-1β, TNF-α), propagating neuroinflammation and cognitive decline. PKR-knockout mice show reduced cytokine storm and blood-brain barrier disruption [8].
  • Renal Fibrosis: High glucose or H₂O₂ activates PKR in renal epithelial cells, driving EMT via Sonic Hedgehog (Shh) pathway upregulation. PKR inhibitors block collagen-I and vimentin expression, mitigating fibrosis [4].
  • Dystonia Pathogenesis: Mutations in PRKRA (encoding PACT) impair PKR regulation, leading to uncontrolled ISR activation in neurons. This manifests as early-onset dystonia (DYT-PRKRA), often triggered by febrile illness [2].

Table 3: Disease Mechanisms Linked to PKR Dysregulation

Disease CategoryMolecular PathwayPKR-Dependent Outcome
NeurodegenerationNLRP3 inflammasome activation → cytokine releaseNeuroinflammation, synaptic loss
CancerIntron-retained RNA → dsRNA formation → ISRGenomic instability, metabolic adaptation
Renal FibrosisPKR → Shh pathway → EMT markers (Collagen-I, vimentin)Tubular epithelial cell transdifferentiation
Dystonia (DYT-PRKRA)PACT mutation → constitutive PKR activationNeuronal stress and movement dysfunction

Properties

CAS Number

1159885-47-8

Product Name

PKR Inhibitor

IUPAC Name

(8Z)-8-(1H-imidazol-5-ylmethylidene)-6H-pyrrolo[2,3-g][1,3]benzothiazol-7-one

Molecular Formula

C13H8N4OS

Molecular Weight

268.30 g/mol

InChI

InChI=1S/C13H8N4OS/c18-13-8(3-7-4-14-5-15-7)11-9(17-13)1-2-10-12(11)19-6-16-10/h1-6H,(H,14,15)(H,17,18)/b8-3-

InChI Key

VFBGXTUGODTSPK-BAQGIRSFSA-N

SMILES

C1=CC2=C(C3=C1NC(=O)C3=CC4=CN=CN4)SC=N2

Canonical SMILES

C1=CC2=C(C3=C1NC(=O)C3=CC4=CN=CN4)SC=N2

Isomeric SMILES

C1=CC2=C(C\3=C1NC(=O)/C3=C\C4=CN=CN4)SC=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.